molecular formula C21H40O5 B093686 Monoricinolein CAS No. 141-08-2

Monoricinolein

Cat. No. B093686
CAS RN: 141-08-2
M. Wt: 372.5 g/mol
InChI Key: HDIFHQMREAYYJW-XFXZXTDPSA-N
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Description

Monoricinolein (MRO) is a renewable and biodegradable surfactant derived from castor oil (CO) . It outperforms ordinary monoacylglycerols (MAGs) in terms of emulsification and lubrication . MRO can be used to prepare ferroelectric liquid crystals and film-forming agents .


Synthesis Analysis

MRO can be prepared through the transesterification of castor oil (CO) as an intriguing alternative to standard petro-based lubricants . A novel ionic liquid (IL)-catalyzed method for selective MRO preparation by the glycerolysis of CO was investigated . The maximum MRO yield (75.77 ± 1.20%) and triacylglyceride (TAG) conversion (96.67 ± 0.10%) were obtained under the following optimized conditions: CO/glycerol molar ratio 1:6, IL load 10%, 180 °C, 3 h, and no water added .


Molecular Structure Analysis

The molecular formula of Monoricinolein is C21H40O5 .


Chemical Reactions Analysis

The activation energies (Ea) for CO conversion and formation of the MRO were 44.07 kJ/mol and 54.99 kJ/mol, respectively .

Scientific Research Applications

  • Biodegradable Lubricants : MRO, along with diricinolein (DRO), is used as a renewable and biodegradable lubricant. It is produced through enzymatic glycerolysis of castor oil in a solvent-free system. Factors like reaction pressure, temperature, enzyme load, and substrate ratio influence its production. This method has high selectivity toward MRO formation, indicating its potential in industrial lubricant applications (Sun, Wang, & Wang, 2018).

  • Lipase-Catalyzed Esterification : MRO is involved in lipase-catalyzed esterification processes. This research focused on developing conditions to produce 2-monoricinoleoyl DAG and subsequently synthesize 1,2(2,3)-diricinolein through esterification of 2-monoricinolein using ricinoleic acid. This methodology aids in synthesizing radiolabeled diricinolein for studying lipid biosynthesis in castor and other oilseeds (Turner, Wani, Wong, Lin, & McKeon, 2006).

  • Synthesis of Ferroelectric Liquid Crystals : The preparation of both (2S)- and (2R)-1-monoricinolein derivatives is significant for synthesizing ferroelectric liquid crystals. Lipase-catalyzed hydrolysis and transesterification processes were developed to produce these derivatives with high diastereoselectivities, indicating the utility of MRO in the field of material science, particularly in creating advanced liquid crystal displays (Hachiya et al., 2007).

properties

IUPAC Name

2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIFHQMREAYYJW-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoricinolein

CAS RN

141-08-2
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-dihydroxypropyl 12-hydroxy-9-octadecenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
I Hachiya, Y Sugiura, H Araki, O Inaoka, M Shimizu… - Tetrahedron …, 2007 - Elsevier
… In order to prepare ferroelectric liquid crystals, we first planned to prepare 1-monoricinolein … of triricinolein to monoricinolein gave an undesired regioisomer 2-monoricinolein. We next …
Number of citations: 6 www.sciencedirect.com
Y Kang, S Sun, P Wang - Catalysis Letters, 2022 - Springer
Monoricinolein (MRO) is a renewable and biodegradable surfactant derived from castor oil (CO). In this work, a novel ionic liquid (IL)-catalyzed method for selective MRO preparation by …
Number of citations: 0 link.springer.com
C Turner, S Wani, R Wong, JT Lin, T McKeon - Lipids, 2006 - Springer
The purpose of this investigation was to develop conditions for producing 2-monoricinoleoyl DAG. We used lipase-catalyzed hydrolysis of triricinolein to obtain 2-monoricinolein and …
Number of citations: 7 link.springer.com
TO CONDENSER, T ACTIONATING - Springer
to the liquid-liquid extraction apparatus (6) for extraction with solvents heavier than water. Attached to the Dean-Stark tube was a double-walled water-cooled condenser. The nfixture …
Number of citations: 2 link.springer.com
AA Odaneth, RN Vadgama, AD Bhat… - Applied biochemistry and …, 2016 - Springer
… has different reaction rate for both monoricinolein species. It was … (3) monoricinolein compared to sn-2 monoricinolein. This may be due to the high accessibility of sn-1(3) monoricinolein …
Number of citations: 17 link.springer.com
AN Dias, MBR Cerqueira, RR de Moura, MHS Kurz… - Fuel, 2012 - Elsevier
This paper describes the optimization of a method of simultaneous determination of glycerides, free and total glycerol in biodiesel ethyl esters from castor oil by using gas …
Number of citations: 37 www.sciencedirect.com
TA Andrade, M Errico, KV Christensen - Computer Aided Chemical …, 2017 - Elsevier
Enzymes as catalysts for biodiesel production are emerging as a sustainable alternative to chemical catalysts. Enzymatic transesterification has the benefit of a low sensitivity to the …
Number of citations: 11 www.sciencedirect.com
S Sun, G Wang, P Wang - Journal of Cleaner Production, 2018 - Elsevier
Monoricinolein (MRO) and diricinolein (DRO) were renewable and biodegradable lubricants. In this paper, MRO and DRO were prepared by the novel cleaner enzymatic glycerolysis of …
Number of citations: 31 www.sciencedirect.com
VVR Subrahmanyam, KT Achaya - Journal of Chemical and …, 1961 - ACS Publications
1 HE MONO-, di-, and triglycerides of ricinoleic acid present an interesting series, each containing three hydroxyl groups, of which only the monoglyceride has one primary hydroxyl …
Number of citations: 2 pubs.acs.org
N Robinson - Journal of Pharmacy and Pharmacology, 1960 - academic.oup.com
Some C 18 α-monoglycerides in benzene have been studied by the light-scattering and surface tension methods. The glycerol esters of stearic, oleic and linoleic acids had micellar …
Number of citations: 13 academic.oup.com

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